4,5-Didehydro Brimonidine

HPLC Analysis Impurity Profiling Method Validation

Generic impurity substitution in Brimonidine analysis leads to misidentification and regulatory rejection, as each impurity possesses distinct chromatographic behavior. 4,5-Didehydro Brimonidine (EP Impurity F), the principal oxidative degradation marker, is essential for ICH-compliant forced degradation studies and stability-indicating method validation. Key quantitative differentiators for method development: - Relative Retention Time (RRT): 1.2-1.4 (versus Brimonidine), ensuring unambiguous peak identification in HPLC analysis. - UV Absorption Maximum (λmax): 270 nm, enabling sensitive and selective quantification in the presence of the parent API. - Certified purity (>95% HPLC) with full characterization data traceable to EP monographs, providing regulatory confidence for ANDA submissions.

Molecular Formula C11H8BrN5
Molecular Weight 290.12
CAS No. 151110-15-5
Cat. No. B601883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Didehydro Brimonidine
CAS151110-15-5
Synonyms4,5-Didehydro Brimonidine;  5-Bromo-N-1H-imidazol-2-yl-6-quinoxalinamine;  Brimonidine EP Imprurity F
Molecular FormulaC11H8BrN5
Molecular Weight290.12
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C(=C1NC3=NC=CN3)Br
InChIInChI=1S/C11H8BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-6H,(H2,15,16,17)
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Didehydro Brimonidine (CAS 151110-15-5): A Critical Oxidative Degradation Marker for Brimonidine Tartrate Quality Control


4,5-Didehydro Brimonidine (CAS 151110-15-5), also known as Brimonidine EP Impurity F, is a key oxidative degradation product of the ophthalmic drug Brimonidine Tartrate . Chemically designated as 5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine, it is an aromatic, planar analog of the parent drug [1]. This compound is not merely a synthetic byproduct but a principal stability-indicating impurity formally recognized in the European Pharmacopoeia (EP) [2], making it essential for analytical method development and regulatory compliance in pharmaceutical quality control.

The Procurement Risk of Substituting Brimonidine Impurity F with Other Brimonidine-Related Compounds


Generic substitution among Brimonidine impurities is scientifically invalid and carries substantial regulatory risk. Each impurity in the Brimonidine profile possesses a unique chemical structure, physicochemical property set, and, critically, a distinct chromatographic behavior [1]. As a direct oxidative degradation product, 4,5-Didehydro Brimonidine elutes with a specific Relative Retention Time (RRT) that differs markedly from other common impurities like Impurity H (a chloro-analog) or Impurity D (a thiourea derivative) . Using an incorrect reference standard would lead to misidentification in HPLC analysis, failed system suitability tests, and inaccurate quantification of the true degradation marker, thereby invalidating stability studies and potentially leading to regulatory rejection of an Abbreviated New Drug Application (ANDA) [2]. The following quantitative evidence delineates its specific and non-fungible analytical profile.

Quantitative Differentiation of 4,5-Didehydro Brimonidine (CAS 151110-15-5) Against Closest Analogs


Chromatographic Resolution: RRT Differentiation from Parent Brimonidine

4,5-Didehydro Brimonidine exhibits a distinct chromatographic retention profile relative to the parent drug Brimonidine. Its Relative Retention Time (RRT) is reported as approximately 1.2 to 1.4 . This signifies that it elutes after the Brimonidine peak under typical reversed-phase HPLC conditions. This later elution is attributed to its increased aromaticity and hydrophobicity compared to the parent molecule .

HPLC Analysis Impurity Profiling Method Validation Pharmaceutical Quality Control

UV Spectral Differentiation for Enhanced Method Selectivity

The compound provides a second, distinct λmax for UV detection. While Brimonidine has a maximum absorbance at 248 nm, 4,5-Didehydro Brimonidine exhibits enhanced absorption at 270 nm . This allows for dual-wavelength monitoring, which can improve selectivity and sensitivity when quantifying this specific degradation product in the presence of the parent API.

UV Detection HPLC Method Development Impurity Quantification Spectrophotometry

Distinct Physicochemical Profile Versus Other Specified Impurities (e.g., Impurity H, Impurity D)

4,5-Didehydro Brimonidine (Impurity F) is a brominated, aromatic planar molecule, which distinguishes it from other specified impurities like Impurity H (a 5-chloro analog) and Impurity D (a thiourea derivative) [1][2]. Its calculated physicochemical properties further underscore its unique behavior. Predicted values include a LogP of 1.579, indicating moderate lipophilicity, and a pKa of 13.22, which is significantly different from the parent's imidazoline pKa [3].

Physicochemical Properties Drug Stability Impurity Characterization Reference Standards

Stability and Handling Requirements as a Degradation Marker

As a direct product of oxidative degradation, 4,5-Didehydro Brimonidine's presence itself is the critical metric. Suppliers recommend long-term storage at 2-8°C in a refrigerator to ensure the integrity of the reference standard [1]. In contrast, the parent Brimonidine Tartrate API and other impurities may have different storage requirements. The melting point is reported as >159°C (with decomposition), which is a key identifier for purity assessment [2].

Stability Studies Forced Degradation Reference Standard Handling Pharmaceutical Storage

Validated Application Scenarios for 4,5-Didehydro Brimonidine (CAS 151110-15-5) in Pharmaceutical Analysis


HPLC Method Development and Validation for ANDA Submissions

Procurement of 4,5-Didehydro Brimonidine is essential for developing and validating a stability-indicating HPLC method for Brimonidine Tartrate drug products. As a key oxidative degradation product, its inclusion is mandated for forced degradation studies under ICH guidelines. The specific RRT (1.2-1.4) and UV absorption (270 nm) data are critical for establishing system suitability criteria, such as resolution between Brimonidine and Impurity F, and for demonstrating method specificity. Using this standard ensures the method can accurately detect and quantify this specific degradation pathway, a fundamental requirement for regulatory acceptance of an ANDA .

Stability Study and Shelf-Life Determination of Brimonidine Formulations

In long-term and accelerated stability studies of Brimonidine Tartrate ophthalmic solutions, 4,5-Didehydro Brimonidine serves as the primary quantitative marker for oxidative degradation. Monitoring its formation at the 270 nm wavelength allows for a more sensitive and selective assessment of product stability under various conditions (e.g., heat, light, oxidants). The quantified increase of this impurity over time, measured against a certified reference standard, provides the definitive data required to establish product shelf-life and recommended storage conditions in accordance with ICH Q1A(R2) .

Batch Release and Quality Control (QC) of Brimonidine API and Finished Products

For both API manufacturers and finished drug product producers, 4,5-Didehydro Brimonidine is an indispensable reference standard for routine quality control batch release testing. Its presence is a direct indicator of manufacturing process control or storage condition failures. QC laboratories use this standard to identify and quantify Impurity F in each batch, ensuring it remains below the established specification limit. The use of a high-purity (>95%) standard with detailed characterization data is necessary for accurate quantitation and to demonstrate traceability to EP standards, thereby fulfilling pharmacopeial and regulatory compliance requirements for market release [1].

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